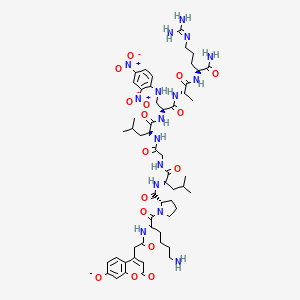

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2

Übersicht

Beschreibung

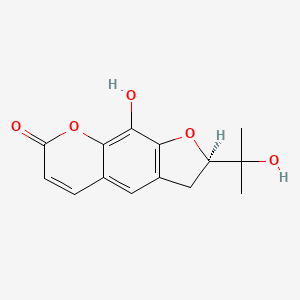

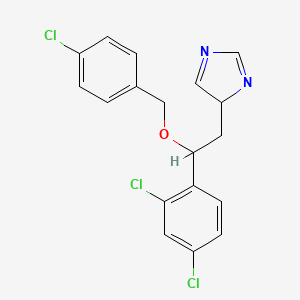

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ ist ein fluorogenes Peptidsubstrat, das in verschiedenen biochemischen Assays verwendet wird. Diese Verbindung ist besonders bedeutsam in der Untersuchung von Matrixmetalloproteinasen (MMPs), die Enzyme sind, die am Abbau von extrazellulären Matrixkomponenten beteiligt sind. Die Struktur der Verbindung ermöglicht ihre Verwendung als Substrat in Fluoreszenz-Resonanzenergietransfer-Assays (FRET), was sie zu einem wertvollen Werkzeug in Enzymaktivitätsstudien macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ erfolgt durch Festphasen-Peptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst typischerweise die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützung: Die Schutzgruppe an der Aminosäure wird entfernt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kopplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Entschützung: Das fertige Peptid wird vom Harz abgespalten, und alle Schutzgruppen werden entfernt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch im größeren Maßstab. Automatische Peptidsynthesizer werden oft eingesetzt, um die Effizienz und Konsistenz zu erhöhen. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) stellt die Reinheit des Endprodukts sicher.

Wissenschaftliche Forschungsanwendungen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ wird in der wissenschaftlichen Forschung weit verbreitet eingesetzt, insbesondere in den folgenden Bereichen:

Chemie: Als Substrat in FRET-Assays zur Untersuchung der Enzymkinetik und -hemmung.

Biologie: Einsatz in der Untersuchung der Aktivität von Matrixmetalloproteinasen, die bei der Gewebsmodellierung und Krankheitsprozessen eine wichtige Rolle spielen.

Medizin: Verwendung in der Medikamentenentwicklung und -forschung, insbesondere beim Screening nach MMP-Hemmern, die therapeutisches Potenzial bei Krebs und anderen Krankheiten haben könnten.

Industrie: Anwendung bei der Entwicklung von diagnostischen Assays und Forschungswerkzeugen.

Wirkmechanismus

Der Wirkmechanismus von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ beruht auf seiner Spaltung durch Matrixmetalloproteinasen. Das Peptid enthält einen Fluorophor (Mca) und einen Quencher (Dnp), die sich in unmittelbarer Nähe befinden, was zu einer Löschung des Fluoreszenzsignals führt. Nach der Spaltung durch MMPs werden der Fluorophor und der Quencher getrennt, was zu einer Erhöhung der Fluoreszenz führt. Diese Veränderung der Fluoreszenz wird verwendet, um die Enzymaktivität von MMPs zu messen.

Wirkmechanismus

Target of Action

The primary targets of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 are matrix metalloproteinases (MMPs) . These are a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes such as arthritis and metastasis .

Mode of Action

This compound is a fluorogenic peptide with improved substrate properties . It acts as a FRET substrate for MMPs . The specificity constant (kcat/Km) of this broad-spectrum MMP-substrate for collagenases (MMP-1, MMP-8, MMP-13) and MMP-14 is increased two- to ninefold and threefold, respectively, while those for gelatinases and matrilysin remain equally high .

Biochemical Pathways

The compound interacts with the MMP pathway , affecting the activity of various MMPs . This can lead to changes in the extracellular matrix, impacting processes such as cell proliferation, differentiation, migration, and apoptosis .

Result of Action

The action of this compound leads to changes in the activity of MMPs . This can result in alterations in the extracellular matrix, which can have various molecular and cellular effects, depending on the specific context and the MMPs involved .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity and stability of the compound. Additionally, the presence of other molecules, such as inhibitors or activators of MMPs, can also influence the compound’s action .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.

Industrial Production Methods

Industrial production of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ unterliegt hauptsächlich enzymatischen Spaltungsreaktionen. Diese Reaktionen werden durch Matrixmetalloproteinasen katalysiert, die die Peptidbindung zwischen bestimmten Aminosäuren im Substrat spalten.

Häufige Reagenzien und Bedingungen

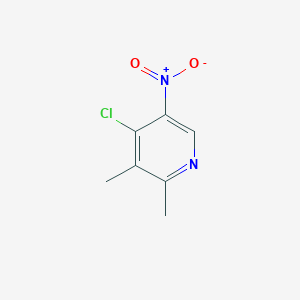

Enzyme: Matrixmetalloproteinasen (z.B. MMP-1, MMP-2, MMP-9)

Puffer: Tris-HCl, phosphatgepufferte Salzlösung (PBS)

Bedingungen: Reaktionen werden typischerweise bei physiologischem pH-Wert (7.4) und Temperatur (37 °C) durchgeführt.

Hauptprodukte, die gebildet werden

Die enzymatische Spaltung von Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ führt zur Bildung von zwei Peptidfragmenten. Die Spaltung unterbricht das FRET-Signal, wodurch die Enzymaktivität quantifiziert werden kann.

Vergleich Mit ähnlichen Verbindungen

Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ wird mit anderen FRET-Substraten verglichen, wie zum Beispiel:

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Ein weiteres FRET-Substrat, das für ähnliche enzymatische Studien verwendet wird.

Mca-PLGL-Dpa-AR-NH₂: Ein weit verbreitetes MMP-Substrat mit einer ähnlichen Struktur, jedoch ohne die N-terminale Lys-Erweiterung.

Eindeutigkeit

Die Addition von Lys zum N-Terminus von Mca-PLGL-Dpa-AR-NH₂ verbessert seine Substrateigenschaften, wodurch Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ ein effizienteres Substrat für bestimmte MMPs ist .

Ähnliche Verbindungen

- Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH

- Mca-PLGL-Dpa-AR-NH₂

- Mca-KPLGL-Dpa-AR-NH₂

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H80N16O16/c1-29(2)21-39(67-53(80)42-13-10-20-69(42)54(81)38(11-7-8-18-56)64-45(72)23-32-24-47(74)87-44-26-34(86-6)15-16-35(32)44)50(77)62-28-46(73)65-40(22-30(3)4)51(78)68-41(27-61-36-17-14-33(70(82)83)25-43(36)71(84)85)52(79)63-31(5)49(76)66-37(48(57)75)12-9-19-60-55(58)59/h14-17,24-26,29-31,37-42,61H,7-13,18-23,27-28,56H2,1-6H3,(H2,57,75)(H,62,77)(H,63,79)(H,64,72)(H,65,73)(H,66,76)(H,67,80)(H,68,78)(H4,58,59,60)/t31-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODVNTQEXXMHSL-XKDADYKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H80N16O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)